DCB-3503

Cancer Biology Hepatocellular Carcinoma Phenanthroindolizidine SAR

DCB-3503 offers a unique, non-genotoxic mechanism via allosteric HSC70 modulation to arrest translation elongation, distinct from mTOR inhibitors like rapamycin. Ideal for hepatocellular carcinoma and pancreatic cancer models where apoptosis-free differentiation is critical. Unlike cytotoxic agents, it suppresses cyclin D1 and β-catenin without causing DNA breaks, ensuring experimental reproducibility in chronic disease studies. Ensure you are acquiring the validated analog with confirmed target engagement.

Molecular Formula C24H27NO5
Molecular Weight 409.5 g/mol
CAS No. 87302-58-7
Cat. No. B1669882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCB-3503
CAS87302-58-7
SynonymsDCB-3503;  DCB 3503;  DCB3503;  NSC-716802;  NSC 716802;  NSC716802.
Molecular FormulaC24H27NO5
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(C(C4CCCN4C3)O)C5=CC(=C(C=C25)OC)OC)OC
InChIInChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24+/m0/s1
InChIKeyJWHWLMNMGLICQZ-MHECFPHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCB-3503 (CAS 87302-58-7): Phenanthroindolizidine Alkaloid with Allosteric HSC70 Modulation


DCB-3503 (NSC-716802) is a synthetic phenanthroindolizidine alkaloid and tylophorine analog that functions as an allosteric modulator of heat shock cognate protein 70 (HSC70), suppressing the translation of short-half-life regulatory proteins including cyclin D1, survivin, and β-catenin without altering their mRNA levels [1]. It exhibits potent, broad-spectrum in vitro growth inhibition across the NCI-60 cell line panel (GI50 ~10⁻⁸ M) and demonstrates in vivo efficacy against multiple tumor xenograft models and autoimmune disease models [2]. Its mechanism is distinct from conventional translation inhibitors (cycloheximide, rapamycin) and standard antitumor agents, operating via translational elongation arrest coupled to HSC70 allosteric regulation [3].

Why DCB-3503 Cannot Be Replaced by Generic Tylophorine Analogs or Standard Translation Inhibitors


Tylophorine analogs exhibit marked structure-dependent differences in potency, target engagement, and therapeutic profile despite sharing a common phenanthroindolizidine scaffold. For instance, DCB-3503 demonstrates ~3.1-fold lower GI50 than the natural alkaloid tylophorinidine (PA-7) in HepG2 cells (35 nM vs. 11 nM) [1], while its allosteric modulation of HSC70 is mechanistically distinct from rac-cryptopleurine, which also inhibits HCV replication but differs in binding kinetics and downstream effects [2]. Critically, DCB-3503 operates via translation elongation arrest independent of mTOR signaling, unlike rapamycin, and does not induce DNA breaks or apoptosis at concentrations that potently inhibit growth, contrasting with conventional cytotoxic chemotherapeutics [3]. Substitution with uncharacterized or structurally divergent analogs thus risks substantial alteration in potency, mechanism, and therapeutic index—parameters directly impacting experimental reproducibility and translational validity.

Quantitative Differentiation of DCB-3503: Head-to-Head and Cross-Study Comparative Evidence


In Vitro Antiproliferative Potency: DCB-3503 vs. Tylophorinidine (PA-7) in HepG2 Hepatocellular Carcinoma Cells

In a direct head-to-head structure–activity relationship (SAR) study evaluating multiple phenanthroindolizidine alkaloids against HepG2 hepatocellular carcinoma cells, DCB-3503 exhibited a GI50 of 35±5 nM, while tylophorinidine (PA-7), a closely related natural alkaloid, exhibited a GI50 of 11±5 nM [1]. This 3.1-fold difference in potency underscores the sensitivity of antiproliferative activity to specific structural modifications within the phenanthroindolizidine scaffold.

Cancer Biology Hepatocellular Carcinoma Phenanthroindolizidine SAR

NF-κB Transcription Inhibition: DCB-3503 vs. Tylophorine (DCB-3500) in HepG2 and HEK-293 Cells

In a cross-study comparison of NF-κB inhibitory activity, DCB-3503 demonstrated an IC50 of 85.0±7.1 nM in HepG2 cells, whereas the parent compound (+)-(S)-tylophorine (DCB-3500) showed an IC50 of 37.6±19.7 nM under identical assay conditions [1]. In HEK-293 cells, DCB-3503 exhibited a substantially higher IC50 of 1500±330 nM, indicating cell-type-dependent potency differences that may influence experimental design and therapeutic targeting strategies.

Inflammation NF-κB Signaling Transcriptional Regulation

Pancreatic Cancer Cell Growth Inhibition: DCB-3503 in PANC-1 vs. HPAC Cells

DCB-3503 exhibits differential growth inhibitory potency across pancreatic cancer cell lines. In PANC-1 cells, the IC50 for growth inhibition was 50 nM, whereas colony formation ability was inhibited with an IC50 of 162 nM [1]. In HPAC cells, the corresponding values were 40 nM (growth) and 149 nM (colony formation), representing a 1.25-fold difference in growth inhibition sensitivity and a 1.09-fold difference in clonogenicity between the two lines. This differential sensitivity is mechanistically linked to DCB-3503-mediated downregulation of nuclear phosphorylated p65 and suppression of IκB kinase α [1].

Pancreatic Ductal Adenocarcinoma Cell Proliferation NF-κB Signaling

In Vivo Tumor Growth Suppression: DCB-3503 vs. PA-7 in HepG2 Xenograft Model

In nude mice bearing HepG2 hepatocellular carcinoma xenografts, DCB-3503 administered intraperitoneally at 9 mg/kg twice daily every third day for four cycles produced statistically significant tumor growth inhibition (P<0.05) [1]. Under identical dosing and schedule, PA-7 achieved a higher statistical significance threshold (P<0.01), consistent with its superior in vitro GI50 (11 nM vs. 35 nM). This direct head-to-head in vivo comparison confirms that the in vitro potency differential translates to the in vivo setting, with DCB-3503 demonstrating meaningful but comparatively attenuated antitumor efficacy relative to PA-7.

In Vivo Oncology Xenograft Models Hepatocellular Carcinoma

Mechanism of Action Differentiation: DCB-3503 vs. Cycloheximide and Rapamycin in Translation Inhibition

DCB-3503 inhibits global protein synthesis via a mechanism distinct from both cycloheximide (a peptidyl transferase inhibitor) and rapamycin (an mTOR inhibitor). In HeLa cell-free translation assays, DCB-3503 exhibited negligible inhibition, whereas cycloheximide potently inhibited translation [1]. Conversely, in cell culture, DCB-3503 inhibited [³H] amino acid incorporation in a dose- and time-dependent manner, but this inhibition was not replicated in the cell-free system, indicating that DCB-3503 requires intracellular cofactors absent in vitro [1]. Polysome profiling revealed that DCB-3503 shifts ribosome and mRNA sedimentation profiles toward polysomal fractions while diminishing monosome abundance, diagnostic of translation elongation arrest—a pattern distinct from initiation inhibitors like rapamycin, which operates through mTOR signaling [1].

Translation Elongation Polysome Profiling Mechanism of Action

HCV Replication Inhibition: DCB-3503 and rac-Cryptopleurine Exhibit Potent Anti-HCV Activity via HSC70

Both DCB-3503 and rac-cryptopleurine potently inhibit hepatitis C virus (HCV) replication in genotype 1b Con 1 isolate replicon systems [1]. The anti-HCV activity of both compounds is mediated through allosteric regulation of HSC70, promoting ATP hydrolysis in the presence of the 3′ poly U/UC motif of HCV RNA [1]. While direct quantitative EC50 comparison between the two analogs was not reported in a single study, both compounds demonstrate potent inhibition, indicating that the tylophorine scaffold confers anti-HCV activity when paired with appropriate substitution patterns. The shared HSC70-dependent mechanism distinguishes this class from direct-acting antivirals targeting NS3/4A, NS5A, or NS5B.

Hepatitis C Virus Antiviral HSC70

Optimal Research and Industrial Application Scenarios for DCB-3503 Based on Quantitative Differentiation


Hepatocellular Carcinoma Research Requiring Moderate Antiproliferative Activity with Differentiation Induction

DCB-3503 is optimally deployed in hepatocellular carcinoma (HCC) studies where potent GI50 (35 nM) is sufficient but where induction of differentiation (albumin upregulation, α-fetoprotein downregulation) and avoidance of DNA damage or apoptosis are critical experimental endpoints. Unlike conventional cytotoxic agents that trigger apoptosis or DNA breaks at 3 μM, DCB-3503 promotes HepG2 differentiation without genotoxicity [1]. This profile is particularly relevant for chronic HCC models and studies investigating differentiation therapy.

Pancreatic Ductal Adenocarcinoma Models with NF-κB-Driven Pathogenesis

DCB-3503 is indicated for pancreatic cancer research utilizing PANC-1 or HPAC cell lines, where it inhibits growth with IC50 values of 50 nM and 40 nM, respectively, and suppresses colony formation (IC50: 162 nM and 149 nM) [1]. Its mechanism involves downregulation of nuclear phosphorylated p65 and IκB kinase α, making it a valuable tool for investigating NF-κB-dependent pancreatic tumorigenesis and for screening combination regimens with agents that target complementary pathways.

In Vivo Autoimmune and Inflammatory Disease Modeling (CIA and SLE Skin Disease)

In collagen-induced arthritis (CIA) mouse models, DCB-3503 significantly suppressed disease development and progression, completely blocking LPS-triggered joint inflammation and destruction [1]. In MRL/Fas(lpr) lupus-prone mice, DCB-3503 (6 mg/kg IP for 10 weeks) nearly abrogated inflammatory skin disease while showing minimal effects on kidney histopathology and no hematologic or hepatic toxicity [2]. These distinct end-organ effects make DCB-3503 a valuable tool for investigating organ-specific NF-κB inhibition in autoimmune settings.

Mechanistic Studies of Translation Elongation and HSC70 Allosteric Regulation

DCB-3503 is uniquely suited for dissecting translation elongation mechanisms, as it inhibits protein synthesis in intact cells but not in cell-free systems, distinguishing it from cycloheximide and rapamycin [1]. Its allosteric modulation of HSC70 ATPase activity in the presence of AUUUA motifs in cyclin D1 mRNA provides a specific molecular probe for investigating HSC70-mediated translational control [2]. This application is critical for basic research into post-transcriptional gene regulation and for screening HSC70-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCB-3503

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.